2-Chloro-4,6-dinitrophenol

Catalog No.
S1894055
CAS No.
946-31-6
M.F
C6H3ClN2O5
M. Wt
218.55 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4,6-dinitrophenol

CAS Number

946-31-6

Product Name

2-Chloro-4,6-dinitrophenol

IUPAC Name

2-chloro-4,6-dinitrophenol

Molecular Formula

C6H3ClN2O5

Molecular Weight

218.55 g/mol

InChI

InChI=1S/C6H3ClN2O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H

InChI Key

PCBCIXWBAPIVDV-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)[N+](=O)[O-]
  • Microbial Growth Supplement

    A study published in the journal Agricultural and Biological Chemistry investigated the use of 2-Cl-DNP as a supplement for the bacterium Rhodococcus erythropolis HL 24-1. The research found that 2-Cl-DNP served as a source of nitrogen, carbon, and energy for the bacteria's growth [].

  • Wastewater Analysis

    Research published in the journal Water Science and Technology applied electrospray ionization and tandem mass spectrometry to identify components in chemical wastewater and biological treatment plant effluents. 2-Chloro-4,6-dinitrophenol was one of the compounds identified using this technique.

2-Chloro-4,6-dinitrophenol (2-Cl-DNP) is a chemical compound with the formula C6H3ClN2O5. It is a pale yellow crystalline solid []. While not naturally occurring, it has been used in some scientific research applications due to its specific properties (discussed further below).


Molecular Structure Analysis

The key feature of 2-Cl-DNP's structure is the presence of two nitro groups (NO2) attached at positions 4 and 6 of the benzene ring, and a chlorine atom (Cl) at position 2. The nitro groups are electron-withdrawing, meaning they pull electron density towards themselves, making the molecule relatively acidic. The chlorine atom also contributes slightly to this electron-withdrawing effect [].


Chemical Reactions Analysis

  • Hydrolysis: Under acidic or basic conditions, the nitro groups can be hydrolyzed to release nitrite ions (NO2-) [].

Physical And Chemical Properties Analysis

  • Melting Point: 123-125 °C []
  • Boiling Point: Decomposes above 300 °C []
  • Solubility: Slightly soluble in water, but more soluble in organic solvents such as ethanol, acetone, and benzene []

2-Cl-DNP has not been a major focus of scientific research on biological mechanisms. However, it shares structural similarities with other dinitrophenol compounds, which were historically explored for their metabolic effects. These compounds act as protonophores, carrying protons across cell membranes and disrupting the mitochondrial proton gradient. This disrupts cellular energy production (ATP synthesis) [].

Here are some of the safety concerns:

  • Acute Toxicity: Ingestion of even small amounts of 2-Cl-DNP can be fatal. Symptoms can include hyperthermia (increased body temperature), sweating, tachycardia (rapid heart rate), tachypnea (rapid breathing), metabolic acidosis, and seizures [].
  • Chronic Toxicity: Repeated exposure can cause damage to the liver, kidneys, and nervous system [].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

946-31-6

Wikipedia

2-chloro-4,6-dinitrophenol

Dates

Modify: 2023-08-16

Explore Compound Types